molecular formula C17H16ClN3O2S B12122303 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 721916-32-1

4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12122303
CAS No.: 721916-32-1
M. Wt: 361.8 g/mol
InChI Key: LLOCAFRCJRZEJY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl 4-hydroxybenzoate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases, due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, the compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of protein function. These interactions disrupt key biological pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole lacks the chlorophenyl and ethoxyphenoxymethyl groups, which may contribute to differences in their biological activities.

    Itraconazole: Another antifungal agent with a triazole ring. Itraconazole has a more complex structure with additional aromatic rings and substituents, which may enhance its antifungal potency compared to this compound.

    Voriconazole: A triazole derivative used to treat serious fungal infections. Voriconazole’s structure includes a fluorinated pyrimidine ring, which distinguishes it from this compound and may contribute to its broad-spectrum antifungal activity.

Properties

CAS No.

721916-32-1

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(4-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16ClN3O2S/c1-2-22-14-7-9-15(10-8-14)23-11-16-19-20-17(24)21(16)13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,20,24)

InChI Key

LLOCAFRCJRZEJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)Cl

Origin of Product

United States

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